molecular formula C18H14N4O2S B3017394 5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415566-58-2

5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B3017394
CAS RN: 2415566-58-2
M. Wt: 350.4
InChI Key: XOWUCGFVTGCRFU-UHFFFAOYSA-N
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Description

The compound “5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione” is a complex organic molecule. It has a molecular weight of 442.6g/mol and a molecular formula of C26H26N4OS .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . Another method involves the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite complex. For example, compound 3 underwent cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the (4-amino-2-thioxo-5,6,7,-tetrahydro[4,5]thieno[2,3-d]pyrimidin-3(2H)-yl)(phenyl)methanone .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17-13-8-21(15-12-6-7-25-16(12)20-10-19-15)9-14(13)18(24)22(17)11-4-2-1-3-5-11/h1-7,10,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWUCGFVTGCRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=C4C=CSC4=NC=N3)C(=O)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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